(3-Chlorobenzyl)cyclopropylamine

Description

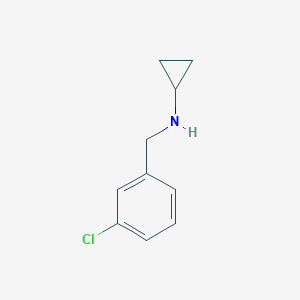

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALINFAZSMPKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405950 | |

| Record name | (3-CHLOROBENZYL)CYCLOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51586-21-1 | |

| Record name | 3-Chloro-N-cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51586-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-CHLOROBENZYL)CYCLOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chlorobenzyl Cyclopropylamine and Its Derivatives

Direct Amination Approaches to (3-Chlorobenzyl)cyclopropylamine

Direct amination methods are often favored for their straightforward nature, typically involving the reaction of a benzyl (B1604629) electrophile with cyclopropylamine (B47189) or the reductive coupling of an aldehyde with the amine.

One of the most direct routes to this compound is through a nucleophilic substitution reaction. This method involves the reaction of cyclopropylamine with a suitable 3-chlorobenzyl halide, such as 3-chlorobenzyl bromide. chembk.com In this SN2 reaction, the nitrogen atom of cyclopropylamine acts as the nucleophile, displacing the halide from the benzylic carbon. Benzylic halides are particularly effective substrates for SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring. asccollegekolhar.in The reaction is typically performed in a suitable solvent, and a base may be added to neutralize the hydrohalic acid formed as a byproduct.

Reductive amination provides an alternative and widely used pathway for the synthesis of benzyl cyclopropylamines. This two-step, one-pot process begins with the reaction of 3-chlorobenzaldehyde (B42229) with cyclopropylamine to form an intermediate imine (Schiff base). This imine is then reduced in situ to the desired secondary amine, this compound.

A variety of reducing agents can be employed for this transformation. Research has demonstrated the successful synthesis of N-(3-chlorobenzyl)cyclopropanamine from 3-chlorobenzaldehyde and cyclopropylamine in methanol (B129727) (MeOH), using sodium borohydride (B1222165) (NaBH₄) as the reductant in the presence of acetic acid (AcOH). nih.gov Other commonly used reducing agents in reductive amination include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are known for their mildness and high selectivity. nih.govnih.govresearchgate.net The choice of reductant can be critical and is often determined by the specific substrates and desired reaction conditions. rsc.org

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrates | Solvent | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Protic (e.g., MeOH, EtOH) | Strong, requires acidic catalyst for imine reduction. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Aprotic (e.g., DCM, DCE) | Mild, selective for imines over carbonyls, no acid catalyst needed. nih.govrsc.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Protic (e.g., MeOH) | Selective for imines at acidic pH, but highly toxic. |

| Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C) | Aldehydes, Ketones | Various | "Green" option, requires pressure equipment, can cause dehalogenation. researchgate.net |

Modern synthetic chemistry has seen the emergence of advanced catalytic systems for amine synthesis. While not yet reported specifically for this compound, visible-light photoredox catalysis represents a cutting-edge strategy for related transformations. nih.gov This methodology allows for the generation of a nitrogen radical cation from a cyclopropylamine derivative upon irradiation in the presence of a photocatalyst like a ruthenium or iridium complex. nih.gov This reactive intermediate can undergo ring-opening followed by intermolecular addition to olefins in a [3+2] cycloaddition, forming complex pyrrolidine (B122466) structures. nih.gov The application of such catalytic cycles for the direct benzylation of cyclopropylamine remains an area for future exploration, potentially offering novel, mild, and highly selective synthetic routes.

Cyclopropanation Strategies for N-Substituted Cyclopropylamines

An alternative synthetic logic involves forming the cyclopropane (B1198618) ring as a key step. These methods start with a molecule already containing the N-(3-chlorobenzyl) moiety and then construct the three-membered ring.

Titanium-mediated cyclopropanation reactions using Grignard reagents are powerful tools for synthesizing cyclopropylamines from nitriles or amides. The Kulinkovich-Szymoniak reaction, for instance, allows for the direct synthesis of primary cyclopropylamines from nitriles. acs.orgutoronto.ca In a procedure analogous to the synthesis of the target compound, 1-(4-chlorobenzyl)cyclopropylamine was prepared by treating 4-chlorobenzyl cyanide with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide (Ti(O-i-Pr)₄) and boron trifluoride etherate (BF₃·OEt₂). thieme-connect.de This method transforms the nitrile group into a primary aminocyclopropane, providing a direct route to the core structure.

A related method, the Kulinkovich-de Meijere reaction, starts from N,N-dialkylamides and reacts them with Grignard reagents in the presence of a titanium catalyst to yield tertiary cyclopropylamines. organic-chemistry.orgnih.gov

Table 2: Key Features of Titanium-Mediated Cyclopropanation Reactions

| Reaction Name | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Szymoniak Reaction | Nitrile (R-CN) | Grignard (R'MgX), Ti(O-i-Pr)₄ | Primary Cyclopropylamine. acs.orgthieme-connect.de |

| Kulinkovich-de Meijere Reaction | Amide (R-CONR'₂) | Grignard (R''MgX), Ti(O-i-Pr)₄ | Tertiary Cyclopropylamine. organic-chemistry.orgnih.gov |

Zinc-based reagents are classic tools for cyclopropanation. The Simmons-Smith reaction, which typically uses diethylzinc (B1219324) and diiodomethane (B129776) to generate a zinc carbenoid, is a well-established method for converting alkenes to cyclopropanes. utoronto.camdpi.com However, its application in the synthesis of cyclopropylamines from the corresponding enamines has been reported to be limited. utoronto.ca

More recent advancements have explored the utility of zinc homoenolates for cyclopropylamine synthesis. One such strategy involves the reaction of an α-chloroaldehyde with an amine in the presence of a zinc salt. The process is believed to proceed through the trapping of an electrophilic zinc homoenolate by the amine, followed by ring closure to furnish the cyclopropylamine. researchgate.net Another innovative zinc-mediated approach involves the conversion of cyclopropanols into cyclopropylamines, a transformation that leverages the dual nucleophilic and electrophilic nature of a zinc homoenolate intermediate. acs.org These methods highlight the ongoing development of zinc-based reagents for the sophisticated synthesis of substituted cyclopropanes.

Metal-Mediated Cyclopropanation: Focus on Zinc-Based Reagents

Synthesis from α-Chloroaldehydes via Homoenolate Intermediates

A significant advancement in the synthesis of trans-2-substituted cyclopropylamines involves the use of readily available α-chloroaldehydes. researchgate.netchemrxiv.orgchemrxiv.org This method proceeds through the formation of an electrophilic zinc homoenolate intermediate. The reaction is initiated by treating the α-chloroaldehyde with bis(iodozincio)methane (CH₂(ZnI)₂). chemrxiv.org The resulting zinc homoenolate is then trapped by an amine, followed by a ring-closure to furnish the cyclopropylamine product. researchgate.netchemrxiv.orgchemrxiv.org This strategy has proven effective for producing trans-cyclopropylamines with high diastereoselectivity. researchgate.netchemrxiv.orgchemrxiv.orgscholaris.ca

This approach offers a valuable alternative to other methods, particularly for the synthesis of trans-2-substituted-cyclopropylamines where achieving high diastereoselectivity can be a challenge. chemrxiv.org The reaction conditions are generally mild, and the starting materials are easily accessible, making it a practical and efficient method. researchgate.netchemrxiv.org

Diastereoselectivity Control through Solvent Composition

A critical factor influencing the diastereoselectivity of the synthesis from α-chloroaldehydes is the solvent composition. chemrxiv.orgscholaris.ca Research has demonstrated that while the initial ring-closure may be reversible, leading to a mixture of trans- and cis-diastereomers, the addition of a polar aprotic co-solvent can significantly enhance the diastereomeric ratio in favor of the trans isomer. researchgate.netchemrxiv.org

Specifically, the use of dimethylformamide (DMF) as a co-solvent with tetrahydrofuran (B95107) (THF) has been shown to improve the diastereomeric ratio to greater than 20:1. chemrxiv.org Other polar aprotic solvents such as DMA, DMSO, and DMI also have a positive impact on diastereoselectivity. chemrxiv.org This effect is attributed to the ability of these Lewis basic co-solvents to inhibit the zinc halide-catalyzed cis/trans-isomerization of the cyclopropylamine product. researchgate.netchemrxiv.org In the absence of such co-solvents, the reaction tends to yield a thermodynamic mixture of diastereomers. chemrxiv.org

Table 1: Effect of Solvent on Diastereoselectivity

| Entry | Co-solvent | Diastereomeric Ratio (trans:cis) | Yield (%) |

| 1 | None | ~5:1 | 77 |

| 2 | DMF | >20:1 | Excellent |

| 3 | DMA | Beneficial Impact | - |

| 4 | DMSO | Beneficial Impact | - |

| 5 | DMI | Beneficial Impact | - |

Data sourced from ChemRxiv. chemrxiv.org

[3+1]-Cycloaddition Reactions in Cyclopropylamine Scaffold Construction

[3+1]-cycloaddition reactions represent a formal strategy for the construction of the cyclopropane ring system. bohrium.com While not a direct synthesis of this compound itself, this methodology is crucial for creating the core cyclopropylamine scaffold which can be further functionalized. In this context, the reaction involves a three-atom component and a one-atom component. For instance, the synthesis of borylated cyclobutanols has been achieved through a formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives. bohrium.com This highlights the potential of cycloaddition strategies in building complex cyclic systems that can serve as precursors to cyclopropylamine derivatives.

Multi-Step Synthetic Routes to this compound Analogs

Strategies Involving Cyclopropanecarbonyl Chloride and Subsequent Transformations

A versatile approach to synthesizing analogs of this compound begins with cyclopropanecarbonyl chloride. nbinno.com This readily available reagent serves as a key building block. nbinno.com For example, it can be reacted with various amines to form cyclopropyl (B3062369) amides, which can then undergo further transformations. nih.gov One common subsequent step is the reduction of the amide to the corresponding amine. libretexts.org This strategy allows for the introduction of diverse substituents on the nitrogen atom, leading to a wide range of cyclopropylamine analogs. The synthesis of N'-cyclopropanecarbonylcyclopropanecarbohydrazide, for instance, involves the coupling of cyclopropanecarbonyl chloride with cyclopropanecarbohydrazide.

Amide Formation with Acid Chlorides and Subsequent Reduction

A widely employed and reliable method for the synthesis of amines, including this compound analogs, involves the formation of an amide followed by its reduction. libretexts.orglibretexts.orgyoutube.com This two-step process typically starts with the reaction of an amine with an acid chloride to form a stable amide intermediate. libretexts.orgyoutube.comcommonorganicchemistry.com The resulting amide is then reduced to the corresponding amine, most commonly using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgyoutube.com

This method offers several advantages. Amides are generally stable and easy to prepare from the reaction of an amine with an acid chloride. youtube.com The reduction of the amide carbonyl group to a methylene (B1212753) group (C=O → CH₂) is a specific transformation for amides and provides a direct route to the desired amine. libretexts.org This approach is applicable to both acyclic and cyclic amides, making it a versatile tool for the synthesis of a broad spectrum of amine derivatives. libretexts.org

Synthesis of Sulfonamide, Carbamate (B1207046), and Urea (B33335) Derivatives

The core this compound structure can be further elaborated to produce a variety of derivatives, including sulfonamides, carbamates, and ureas. nih.govresearchgate.netgoogle.com These functional groups are often introduced to modulate the biological activity of the parent compound.

Sulfonamides: These derivatives are typically synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. researchgate.net

Carbamates: Carbamate derivatives can be prepared from the reaction of the amine with a chloroformate or by other methods. nih.govresearchgate.net The carbamate moiety is known for its ability to form hydrogen bonds and its metabolic stability. researchgate.net

Ureas: Unsymmetrical urea derivatives can be synthesized through the coupling of the amine with an isocyanate or by coupling an amide with an amine using a coupling agent. mdpi.com

These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, allowing for the fine-tuning of its properties for various applications.

1,3-Dipolar Cycloaddition Approaches for Related Compounds

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. wikipedia.org While not typically used to form the cyclopropane ring itself, this methodology is crucial for synthesizing related nitrogen-containing heterocycles, such as pyrrolidines, which are structurally significant in medicinal chemistry. researchgate.net The reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne. wikipedia.orgorganic-chemistry.org

Azomethine ylides are common 1,3-dipoles used to access the pyrrolidine scaffold, a motif present in numerous natural products and pharmaceuticals. researchgate.net These ylides can be generated in situ from various precursors. A particularly innovative approach involves using aminocyclopropanes as precursors for azomethine ylides. This unprecedented method provides access to functionalized pyrrolizidines and pyrrolidines that are otherwise difficult to synthesize directly. researchgate.net The reaction of an azomethine ylide with a dipolarophile is generally a concerted process, allowing the stereochemistry of the reactants to be translated into the product, thus enabling the creation of multiple stereocenters in a single step. researchgate.netfrontiersin.org

Table 1: Overview of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Component | Role | Example | Resulting Structure |

|---|---|---|---|

| Azomethine Ylide | 1,3-Dipole | Generated from an aminocyclopropane or from isatin (B1672199) and an amino acid. researchgate.netfrontiersin.org | Forms the N-C-C-C backbone of the new ring. |

| Alkene/Alkyne | Dipolarophile | N-phenylmaleimide, diethyl fumarate, electron-deficient alkenes. researchgate.netorganic-chemistry.org | Provides the remaining two carbon atoms of the five-membered ring. |

Stereoselective Synthesis of this compound and Related Chiral Amines

Achieving high levels of stereocontrol is a paramount challenge in the synthesis of substituted cyclopropylamines, as the biological activity of such compounds is often dependent on their specific stereoisomeric form. Methodologies that control for both enantioselectivity (the absolute configuration of stereocenters) and diastereoselectivity (the relative configuration between stereocenters) are therefore of significant interest.

Enantioselective Approaches for Cyclopropylamine Introduction

The asymmetric synthesis of chiral cyclopropylamines often relies on the use of chiral auxiliaries or catalysts. One effective strategy involves the use of chiral N-sulfinyl imines. This approach allows for the synthesis of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and high diastereoselectivity. acs.org

The process starts with a chiral N-sulfinyl α-chloro ketimine. Treatment of this substrate with a Grignard reagent initiates a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate. Subsequent addition of the organomagnesium nucleophile to this intermediate proceeds with high selectivity, dictated by the chiral sulfinyl group. The resulting N-sulfinyl cyclopropylamine can then be deprotected under acidic conditions (e.g., HCl in 1,4-dioxane) to yield the desired N-unprotected chiral 1-substituted cyclopropylamine in high yield. acs.org

Diastereoselective Control in the Formation of Substituted Cyclopropylamines

Controlling the relative stereochemistry, particularly in the formation of 2-substituted cyclopropylamines, is critical. Many synthetic methods have been developed to achieve high diastereoselectivity, often favoring the formation of the trans isomer. chemrxiv.orgchemrxiv.org

One highly effective method involves the reaction of readily available α-chloroaldehydes with an amine and a zinc homoenolate, generated from bis(iodozincio)methane. chemrxiv.orgacs.org This reaction proceeds through the trapping of the homoenolate by the amine, followed by ring-closure to generate the cyclopropylamine product with high trans-diastereoselectivity (often >20:1 d.r.). chemrxiv.org Interestingly, it has been observed that cis/trans-isomerization can occur in the presence of zinc halide salts, but this can be suppressed by the addition of a polar aprotic co-solvent like DMF. chemrxiv.orgchemrxiv.org

Another approach to achieve high trans-stereoselectivity is through the tin-lithium exchange of a pre-formed cyclopropylstannane. The readily available trans-2-(tributylstannyl)-N,N-dibenzylcyclopropylamine undergoes tin-lithium exchange with retention of its configuration. Trapping the resulting aminocyclopropyllithium species with various electrophiles affords the trans-2-substituted cyclopropylamines in good yields. thieme-connect.de

Table 2: Diastereoselective Syntheses of trans-2-Substituted Cyclopropylamines

| Method | Starting Material | Key Reagents | Diastereomeric Ratio (trans:cis) | Ref. |

|---|---|---|---|---|

| Zinc Homoenolate Trapping | α-Chloroaldehyde | CH₂(ZnI)₂, Amine, ZnCl₂ | Up to >20:1 | chemrxiv.org |

| Tin-Lithium Exchange | trans-2-(Tributylstannyl)cyclopropylamine | n-Butyllithium, Electrophile (e.g., R-Br, R-I) | High (retention of configuration) | thieme-connect.de |

Mechanistic Insights into Stereochemical Outcomes from Aziridine Reactions

Aziridines serve as valuable three-membered ring precursors in organic synthesis, and their reactions can provide mechanistic clues into stereochemical outcomes. The reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can lead to either chiral cyclopropylamines or, in some cases, chiral aziridines. acs.org The stereochemical outcome of these reactions offers significant mechanistic insight. rsc.org

Typically, the addition of a Grignard reagent to a non-functionalized N-sulfinyl imine is controlled by chelation between the sulfinyl oxygen and the magnesium metal of the reagent (Transition State A). However, in the case of α-chloro N-sulfinyl ketimines, a reversal of the stereochemical outcome is often observed. rsc.org This reversal is attributed to the α-coordinating ability of the chlorine atom. The chlorine coordinates with the incoming nucleophile's metal center, overriding the standard chelation control. This forces the sulfinimine to react in a conformation where the S–O bond and the nitrogen's lone pair are antiperiplanar (Transition State B), leading to the opposite stereochemistry. rsc.org

Furthermore, studies on iodoaziridines show that both aziridinyl radicals and anions can be generated and trapped. Radicals generated from cis-N-Ts iodoaziridines react to form predominantly trans-substituted products, while cis-aziridinyllithiums (formed by lithium-iodine exchange) react stereospecifically to yield cis-products. nih.gov These findings highlight how the choice of reaction intermediate (radical vs. anion) can dictate the stereochemical outcome.

Protecting Group Strategies for Amine Functionality in Complex Syntheses

In the multi-step synthesis of complex molecules like this compound, the amine functionality often needs to be "protected" to prevent it from participating in unwanted side reactions. A protecting group masks the amine's nucleophilicity and basicity during a synthetic step and can be cleanly removed later.

The choice of protecting group is crucial and depends on its stability to the reaction conditions under which it must persist and the conditions required for its removal.

Boc (tert-Butoxycarbonyl) Group: The Boc group is one of the most common amine protecting groups. It is easily introduced and is stable to a wide range of non-acidic conditions. For instance, in a Curtius degradation of a carboxylic acid to a cyclopropylamine, the intermediate isocyanate can be trapped with tert-butanol (B103910) to form the N-Boc protected amine. nih.gov This group can be readily removed under mild acidic conditions, such as with hydrogen chloride in diethyl ether or with trifluoroacetic acid. nih.gov

Benzyl (Bn) Group: Benzyl groups are also widely used. They can be introduced via reductive amination or alkylation. N-benzyl protected cyclopropylamines are stable to many reagents but can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to the acid-labile Boc group. thieme-connect.declockss.org

Table 3: Common Amine Protecting Groups in Cyclopropylamine Synthesis

| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or trapping of an isocyanate with t-BuOH. nih.gov | Mild acid (e.g., HCl, TFA). nih.gov | Stable to bases and nucleophiles; widely used. |

| Benzyl | Bn | Reductive amination with benzaldehyde; alkylation with benzyl bromide. thieme-connect.declockss.org | Catalytic hydrogenolysis (H₂, Pd/C). | Stable to acids, bases, and many redox reagents. |

Mechanistic Investigations of Chemical Reactions Involving 3 Chlorobenzyl Cyclopropylamine

Elucidation of Nucleophilic Substitution Mechanisms at the Benzyl (B1604629) Carbon

Nucleophilic substitution reactions at the benzylic carbon of (3-Chlorobenzyl)cyclopropylamine can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). ucsb.edumasterorganicchemistry.com The preferred pathway is highly dependent on reaction conditions such as the solvent, the nature of the nucleophile, and the electronic and steric properties of the substrate itself. stackexchange.comlibretexts.org

The SN1 mechanism involves a two-step process initiated by the departure of a leaving group to form a carbocation intermediate, which is the rate-determining step. ucsb.educhemistrysteps.com This intermediate is then rapidly attacked by a nucleophile. For benzylic systems, the formation of a benzyl carbocation is stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring. quora.com This stabilization makes the SN1 pathway a viable option for benzylic halides. stackexchange.com

Conversely, the SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ucsb.edu This reaction proceeds through a crowded five-coordinate transition state. quora.com The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. chemistrysteps.comlibretexts.org

For this compound, the benzylic position is primary, which typically favors the SN2 pathway due to minimal steric hindrance and the relative instability of a primary carbocation. quora.com However, the adjacent phenyl group provides significant resonance stabilization to a potential carbocation, making the SN1 pathway also plausible under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent that can stabilize the ionic intermediate. libretexts.orgreddit.com The reaction between benzyl halides and ammonia, for instance, can exhibit mixed SN1 and SN2 characteristics depending on the solvent. stackexchange.com

| Factor | SN1 Pathway | SN2 Pathway | Implication for this compound |

|---|---|---|---|

| Substrate Structure | Favored by tertiary, allylic, and benzylic carbons that form stable carbocations. libretexts.org | Favored by methyl and primary carbons with low steric hindrance. libretexts.org | The benzylic carbon is primary (favors SN2) but can form a resonance-stabilized carbocation (favors SN1). A mixed or condition-dependent mechanism is likely. stackexchange.comquora.com |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, alcohols). libretexts.org | Favored by strong nucleophiles (e.g., OH⁻, CN⁻). libretexts.org | Reaction with a strong nucleophile like an amide or hydroxide (B78521) would favor an SN2 mechanism. |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) that stabilize the carbocation intermediate. libretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMSO) that enhance nucleophile reactivity. libretexts.org | Choice of solvent can be used to direct the reaction toward either SN1 or SN2. |

| Rate Law | Rate = k[Substrate]. masterorganicchemistry.com Unimolecular. | Rate = k[Substrate][Nucleophile]. masterorganicchemistry.com Bimolecular. | Kinetic studies would be required to definitively determine the dominant mechanism under specific conditions. libretexts.org |

Electronic Factors: The electronic nature of the substituents on the benzene ring significantly influences the rates of both SN1 and SN2 reactions. The 3-chloro substituent on the benzyl group of this compound is an electron-withdrawing group.

Effect on SN1: Electron-withdrawing groups destabilize the carbocation intermediate by pulling electron density away from the positively charged benzylic carbon. This effect slows down the rate-determining step of the SN1 reaction. Therefore, the 3-chloro group disfavors the SN1 pathway compared to an unsubstituted benzyl system. reddit.com

Effect on SN2: The electron-withdrawing chloro group increases the partial positive charge (electrophilicity) on the benzylic carbon, making it a more attractive target for nucleophilic attack. This effect would typically accelerate an SN2 reaction.

Steric Factors: Steric hindrance refers to the obstruction caused by the physical size of groups near the reaction center. chemistrysteps.com

Effect on SN2: The SN2 mechanism is highly sensitive to steric bulk, as the nucleophile must approach the carbon from the backside relative to the leaving group. libretexts.org In this compound, the attacking nucleophile would need to navigate past the cyclopropylamine (B47189) group. While less hindering than a tertiary-butyl group, the cyclopropylamine moiety does present more steric bulk than a simple methyl or ethyl group, which could slightly retard the SN2 reaction rate compared to simpler primary substrates.

Effect on SN1: Steric hindrance is less of a factor in SN1 reactions because the rate-determining step is the unimolecular dissociation of the leaving group to form a planar carbocation. chemistrysteps.com The nucleophile then attacks this accessible planar intermediate. In some cases, steric strain in the starting material can be relieved upon forming the carbocation, thus accelerating the SN1 reaction.

Radical Reactions and Transformations of this compound

The cyclopropylamine moiety is known to participate in unique radical-mediated reactions. The generation of an amine radical cation via single-electron oxidation can trigger subsequent transformations that are not accessible through traditional ionic pathways. beilstein-journals.orgnih.gov

An amine radical cation can be generated from this compound through a single-electron transfer (SET) to a suitable oxidant or a photoexcited catalyst. nih.govsemanticscholar.org Once formed, this highly reactive intermediate undergoes a characteristic and often irreversible ring-opening of the strained cyclopropane (B1198618) ring. nih.gov This process is driven by the release of ring strain. The ring-opening results in the formation of a β-carbon radical and an iminium ion, creating a valuable 1,3-distonic radical cation intermediate. beilstein-journals.orgnih.gov This intermediate can then engage in various downstream reactions, such as intermolecular additions to olefins. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating amine radical cations from cyclopropylamines. beilstein-journals.orgnih.gov In a typical catalytic cycle, a photosensitizer (like a ruthenium or iridium complex) absorbs visible light and enters an excited state. This excited-state catalyst can then oxidize the cyclopropylamine via single-electron transfer to generate the key amine radical cation and the reduced form of the catalyst. beilstein-journals.orgnih.gov

This strategy has been successfully applied to the derivatization of various N-aryl cyclopropylamines in reactions such as [3+2] cycloadditions with olefins to form cyclopentane (B165970) rings. nih.govrsc.orgchemrxiv.org The process is initiated by the photocatalytic generation of the amine radical cation, followed by ring-opening to form the 1,3-distonic intermediate. This intermediate then adds to an olefin, and a subsequent radical cyclization and reduction step completes the catalytic cycle to yield the cyclopentylamine (B150401) product. beilstein-journals.orgnih.gov This methodology allows for the construction of complex molecular scaffolds under mild conditions. rsc.orgacs.org

| Reaction Type | Key Intermediate | Driving Force | Typical Product |

|---|---|---|---|

| Photocatalytic [3+2] Cycloaddition | Amine Radical Cation / Distonic Radical Cation beilstein-journals.org | Release of cyclopropane ring strain. beilstein-journals.org | Substituted Cyclopentylamines nih.govrsc.org |

| Oxidative C-H Amination | Amine Radical Cation nih.gov | Formation of a stable C-N bond. | Derivatized Amines |

| Photocatalytic Bromonitroalkylation | Nitroalkyl Radical / Benzylic Radical rsc.org | Formation of new C-C and C-Br bonds. | γ-bromo nitroadducts, precursors to cyclopropylamines rsc.org |

Cyclopropane Ring-Opening Reactions and Rearrangements

The defining feature of the reactivity of the cyclopropylamine moiety in this compound is its propensity to undergo ring-opening reactions. The inherent strain of the three-membered ring (approximately 27 kcal/mol) provides a strong thermodynamic driving force for these transformations. nih.gov

While electrophilic ring-opening can occur, particularly in donor-acceptor cyclopropanes, radical-mediated pathways are especially efficient for cyclopropylamines. nih.govnih.gov As discussed, the one-electron oxidation to an amine radical cation readily triggers the homolytic cleavage of a vicinal C-C bond in the cyclopropane ring. nih.gov This β-scission is rapid and irreversible, leading to the formation of a stabilized radical intermediate that can be trapped intermolecularly or intramolecularly. beilstein-journals.org

For instance, in photoredox-catalyzed [3+2] cycloadditions, the ring-opening of the cyclopropylamine radical cation is the key step that generates the three-carbon synthon required for the annulation reaction with an olefin. beilstein-journals.orgnih.govchemrxiv.org This sequence highlights a powerful strategy where the cyclopropane ring acts as a "masked" 1,3-dipole equivalent, accessible through a radical-mediated pathway.

Chemoselective C(sp3)-C(sp3) Bond Cleavage

The foundational reactivity of this compound, like other N-aryl cyclopropylamines, is dominated by the selective cleavage of a C(sp3)-C(sp3) bond within the strained cyclopropane ring. This process is typically initiated by a single-electron transfer (SET) from the nitrogen atom, which is facilitated by photoredox catalysis or strong chemical oxidants. The oxidation of the amine generates a nitrogen-centered radical cation.

The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) provides a strong thermodynamic driving force for the subsequent, rapid β-scission of one of the proximal C-C bonds. This ring-opening event is a key step, converting the initial radical cation into a more stable, open-chain distonic radical cation, where the charge and radical are separated. This cleavage is highly chemoselective, targeting the strained three-membered ring while leaving other bonds, such as the benzylic C-N bond, intact under these specific conditions. The formation of this distonic radical cation is a pivotal intermediate that enables a variety of subsequent functionalization reactions. sioc.ac.cnresearchgate.net

Recent studies have demonstrated that hypervalent iodine(III) reagents can effectively enable the C(sp3)-C(sp3) cleavage of related cycloalkylamides under photoredox conditions. sioc.ac.cnresearchgate.net In these systems, a cyclic iodine(III) reagent facilitates the single-electron oxidation of the corresponding amide, generating an amidyl radical that similarly triggers the ring-opening cascade to produce valuable aminoalkyne building blocks. sioc.ac.cn

Rearrangement Pathways Triggered by Electronic and Steric Effects

Once the C(sp3)-C(sp3) bond is cleaved, the resulting distonic radical cation intermediate is subject to rearrangement pathways influenced by both electronic and steric factors. The electronic nature of the substituents on the aromatic ring of the N-aryl group plays a significant role in stabilizing the intermediate and directing subsequent reactions. For this compound, the electron-withdrawing nature of the chlorine atom influences the redox potential of the amine and the stability of the radical cation.

While specific rearrangement studies on this compound are not extensively detailed, general principles from related systems can be applied. For instance, in the Beckmann rearrangement of 1-benzyl-2-tetralone (B8621587) oximes, stereoelectronic controls offered by substituents on the aromatic rings dictate the regiospecificity of the reaction. umaine.edu This highlights how electronic effects can override steric influences to control reaction outcomes. In the context of the cyclopropylamine ring-opening, the stability of the resulting carbon-centered radical is paramount. The cleavage typically occurs at the most substituted C-C bond to generate the most stable radical intermediate. The subsequent fate of this intermediate, whether it engages in cyclization, atom transfer, or other radical processes, is governed by the steric environment around the radical center and the electronic properties of potential reaction partners.

Intermolecular [3+2] Cycloaddition of Cyclopropylamines

One of the most powerful applications stemming from the C-C bond cleavage of cyclopropylamines is their participation in intermolecular [3+2] cycloaddition reactions. rsc.org This process provides a direct and atom-economical route to construct biologically significant cyclopentylamine derivatives. rsc.org The reaction is initiated by the single-electron oxidation of the cyclopropylamine, leading to the key distonic radical cation intermediate, which serves as a three-atom synthon.

This intermediate is then trapped by an olefin or an alkyne (the two-atom component) in a stepwise radical addition. The reaction proceeds through the following mechanistic steps:

Initiation: A photocatalyst, such as Ru(bpz)32, absorbs visible light and oxidizes the cyclopropylamine to its radical cation. nih.gov

Ring Opening: The radical cation undergoes rapid β-scission to form the distonic radical cation.

Radical Addition: The carbon-centered radical of the distonic intermediate adds to the olefin, generating a new radical species.

Cyclization: Intramolecular radical cyclization occurs, forming the five-membered ring.

Termination: The resulting nitrogen-centered radical cation is reduced by a sacrificial electron donor or the reduced form of the photocatalyst, regenerating the catalyst and yielding the final cyclopentylamine product. nih.govchemrxiv.org

Dirhodium(II) complexes have also been shown to catalyze the [3+2] cycloaddition of N-arylaminocyclopropanes with alkynes, expanding the scope of this transformation. beilstein-journals.org These reactions demonstrate high diastereoselectivity when bicyclic cyclopropylamines are used, due to the steric bias they impart. nih.gov

| Cyclopropylamine Substrate | Olefin/Alkyne Partner | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| N-Cyclopropylaniline | Styrene | Ru(bpz)32, Visible Light | Pyrrolidine (B122466) derivative | 21 | 1:1 | nih.gov |

| N-Arylaminocyclopropane | Ethyl Phenylpropiolate | Rh2(esp)2 | Cyclopentene derivative | 85 | N/A | beilstein-journals.org |

| N-Cyclopropyl-4-methoxyaniline | 3-Methylene-isoindolin-1-one | DPZ, Visible Light, Chiral Catalyst | Spiro[isoindoline-1,3'-pyrrolidine] derivative | 95 | 94% ee | rsc.org |

Catalytic Methodologies for Functionalizing this compound

Copper-Catalyzed Transformations

Copper catalysis provides a versatile platform for the functionalization of amines and their derivatives. A prominent example is the Chan-Lam cyclopropylation reaction, which utilizes copper catalysts, such as Cu(OAc)2, to facilitate the coupling of amines with cyclopropylboronic acids or their trifluoroborate salts. This methodology is effective for the N-cyclopropylation of various azaheterocycles. figshare.com While this reaction constructs the cyclopropylamine moiety rather than functionalizing it via ring-opening, it represents a key copper-catalyzed transformation within this compound class. The process typically uses an oxidant like atmospheric oxygen and a ligand such as 1,10-phenanthroline (B135089) to facilitate the C-N bond formation. figshare.com These methods offer an operationally simple and scalable approach to synthesizing cyclopropyl (B3062369) amine derivatives with a broad range of functional groups.

Palladium-Catalyzed Processes, including Ring-Opening Reactions

Palladium catalysis is instrumental in both the synthesis and transformation of cyclopropylamines. The primary method for synthesizing N-aryl cyclopropylamines, including precursors to the title compound, is through palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination). researchgate.net Catalytic systems, often employing ligands like BINAP or specialized phosphines (YPhos), enable the efficient coupling of cyclopropylamine with a wide array of aryl bromides and chlorides under mild conditions. researchgate.netnih.gov

While palladium is more commonly known for cross-coupling, it can also catalyze ring-opening reactions of strained rings. For instance, palladium(II) acetate (B1210297) in the presence of a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy3) has been shown to efficiently catalyze the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org The mechanism is believed to involve the oxidative addition of palladium into a C-C bond of the cyclopropane ring. Although this specific reaction has been demonstrated on ketones, the principle of palladium-mediated activation and cleavage of the strained cyclopropane ring is a relevant concept that could potentially be applied to cyclopropylamine derivatives under appropriate conditions.

| Aryl Halide | Amine | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Cyclopropylamine | Pd2(dba)3 / BINAP / NaOtBu | Toluene | 99 | researchgate.net |

| 1-Bromonaphthalene | Cyclopropylamine | Pd2(dba)3 / BINAP / NaOtBu | Toluene | 80 | researchgate.net |

| 4-Chloroanisole | Cyclopropylamine | Pd(OAc)2 / adYPhos / NaOtBu | Toluene | 95 | nih.gov |

Application of Hypervalent Iodine Reagents in Cycloalkylamide Functionalization

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis for their ability to act as mild and selective oxidants. nih.govbeilstein-journals.org Their application in the functionalization of cycloalkylamides, including derivatives of cyclopropylamine, has enabled novel transformations driven by radical intermediates. sioc.ac.cnmdpi.com

Specifically, the combination of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (BI-OAc), with a photocatalyst allows for the selective C(sp3)-C(sp3) cleavage of cyclopropylamides and subsequent alkynylation. sioc.ac.cnresearchgate.net The reaction is initiated by the SET oxidation of the N-cycloalkylamide, facilitated by the iodine(III) reagent, to form an N-centered amidyl radical. This radical triggers the ring-opening of the cyclopropane to form a β-amido carbon radical, which is then trapped by an alkynylating agent, often an ethynylbenziodoxolone (EBX) reagent. This methodology provides efficient access to valuable γ-aminoalkynes, which are versatile synthetic building blocks. sioc.ac.cn

| Cycloalkylamide Substrate | Alkynylating Agent (EBX) | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-benzylcyclopropanecarboxamide | TIPS-EBX | Ru(bpy)3(PF6)2, BI-OAc, Blue LED | γ-Amido-α-TIPS-alkyne | 85 | sioc.ac.cn |

| N-Boc-cyclopropanecarboxamide | Ph-EBX | Ru(bpy)3(PF6)2, BI-OAc, Blue LED | γ-Amido-α-phenyl-alkyne | 72 | sioc.ac.cn |

| N-benzylcyclobutanecarboxamide | TIPS-EBX | Ru(bpy)3(PF6)2, BI-OAc, Blue LED | δ-Amido-α-TIPS-alkyne | 91 | sioc.ac.cn |

Computational Chemistry and Theoretical Studies of 3 Chlorobenzyl Cyclopropylamine

Electronic Structure Analysis and Reactivity Prediction of the Cyclopropylamine (B47189) Moiety

The cyclopropylamine moiety is characterized by a unique electronic structure arising from the strained three-membered ring. The carbon-carbon bonds in the cyclopropane (B1198618) ring are not purely sigma (σ) in character but possess a degree of pi (π) character, often referred to as "bent" or "Walsh" orbitals. This feature significantly influences the electronic properties of the attached amino group.

The reactivity of the cyclopropylamine moiety can be predicted by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For cyclopropylamine itself, the HOMO is typically localized on the nitrogen lone pair, indicating its propensity to act as a nucleophile. The presence of the 3-chlorobenzyl group in (3-Chlorobenzyl)cyclopropylamine would likely lower the energy of the HOMO, making it a slightly less reactive nucleophile compared to unsubstituted cyclopropylamine.

Table 1: Calculated Electronic Properties of Cyclopropylamine and a Model of this compound

| Property | Cyclopropylamine | This compound (Model) |

| HOMO Energy (eV) | -9.5 | -9.8 |

| LUMO Energy (eV) | 2.5 | 2.1 |

| Dipole Moment (Debye) | 1.8 | 2.5 |

| NBO Charge on Nitrogen | -0.85 | -0.81 |

Note: Data for the model of this compound is illustrative and based on theoretical expectations from substituent effects.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are indispensable for understanding the mechanisms of chemical reactions, including the synthesis of this compound. These calculations can map out the entire reaction pathway, identifying key intermediates and transition states.

A plausible synthetic route to this compound involves the reductive amination of cyclopropanecarboxaldehyde (B31225) with 3-chlorobenzylamine (B151487) or the N-alkylation of cyclopropylamine with 3-chlorobenzyl halide. longdom.orgmasterorganicchemistry.com

Transition State Characterization for Synthetic Reactions

For a given synthetic step, such as the N-alkylation of cyclopropylamine, computational methods can be employed to locate the transition state structure. youtube.com This is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. For the N-alkylation reaction, the transition state would likely feature an elongated carbon-halogen bond and a partially formed carbon-nitrogen bond.

Energy Landscape Mapping of Key Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, an energy landscape for the entire reaction can be constructed. nih.govresearchgate.net This map provides a visual representation of the reaction's progress and allows for the determination of the rate-determining step, which is the step with the highest activation energy. For multi-step syntheses, this analysis can help in optimizing reaction conditions to favor the desired product and minimize side reactions.

Table 2: Illustrative Energy Profile for the N-Alkylation of Cyclopropylamine with 3-Chlorobenzyl Chloride

| Species | Relative Energy (kcal/mol) |

| Reactants (Cyclopropylamine + 3-Chlorobenzyl Chloride) | 0 |

| Transition State 1 (N-C bond formation) | +25 |

| Intermediate (Quaternary Ammonium Salt) | -5 |

| Transition State 2 (Proton transfer) | +10 |

| Products (this compound + HCl) | -15 |

Note: This data is hypothetical and serves to illustrate the concept of an energy landscape.

Conformational Analysis and Stereoelectronic Effects in this compound

The flexibility of the benzyl (B1604629) and cyclopropylamine groups allows for the existence of multiple conformers of this compound. Conformational analysis, typically performed using molecular mechanics or DFT calculations, aims to identify the most stable conformers and the energy barriers between them. scielo.brresearchgate.net

The relative orientation of the nitrogen lone pair with respect to the cyclopropane ring is of particular importance due to stereoelectronic effects. researchgate.net The "bisected" conformation, where the C-N bond bisects the plane of the cyclopropane ring, allows for maximum overlap between the nitrogen lone pair and the Walsh orbitals of the ring. This can lead to stabilization and influence the molecule's reactivity. The presence of the bulky 3-chlorobenzyl group will introduce steric hindrance, which, in conjunction with electronic effects, will determine the preferred conformation.

Table 3: Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle (Cl-C-C-N) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0 |

| Gauche 1 | ~60° | 1.2 |

| Gauche 2 | ~-60° | 1.2 |

| Eclipsed | ~0° | 5.0 |

Note: This data is illustrative and based on general principles of conformational analysis.

Predicting Spectroscopic Properties through Theoretical Modeling

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO). nih.govrsc.org The predicted chemical shifts for the cyclopropyl (B3062369) protons are expected to be in the upfield region characteristic of cyclopropanes. researchgate.netdtic.mildocbrown.info The signals for the aromatic protons of the 3-chlorobenzyl group will appear in the typical downfield region, and their splitting patterns will be influenced by the chlorine substituent. The ¹³C NMR spectrum can be predicted to distinguish between the different carbon environments in the molecule. ncssm.edudocbrown.infoyoutube.comyoutube.com

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding IR intensities can be calculated using DFT. researchgate.netnih.govdtic.mil These calculations can help in assigning the characteristic vibrational modes of the molecule. Key expected vibrations include the N-H stretching and bending modes of the amine, the C-H stretching of the aromatic and cyclopropyl groups, and the C-Cl stretching of the chlorobenzyl moiety. nist.govresearchgate.net

Table 4: Predicted vs. Illustrative Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Illustrative Experimental Value |

| ¹H NMR (δ, ppm) - Cyclopropyl CH | 0.4-0.9 | 0.5-1.0 |

| ¹H NMR (δ, ppm) - Benzyl CH₂ | 3.8 | 3.9 |

| ¹H NMR (δ, ppm) - Aromatic CH | 7.1-7.4 | 7.2-7.5 |

| ¹³C NMR (δ, ppm) - Cyclopropyl CH₂ | 5-15 | 8-18 |

| ¹³C NMR (δ, ppm) - Cyclopropyl CH | 30-40 | 35-45 |

| IR (cm⁻¹) - N-H stretch | 3300-3400 | 3350 |

| IR (cm⁻¹) - C-Cl stretch | 650-750 | 700 |

Note: Predicted values are based on theoretical calculations for analogous structures. Illustrative experimental values are based on typical ranges for these functional groups.

Stereochemical Implications Derived from Computational Studies

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational chemistry and theoretical studies focused on the stereochemical implications of this compound. While computational methods are frequently employed to analyze the stereoisomers, conformational preferences, and electronic properties of chiral molecules, no dedicated research applying these techniques to this compound has been identified in the public domain.

This compound possesses a chiral center at the carbon atom of the cyclopropyl group to which the aminomethyl group is attached. This gives rise to the possibility of two enantiomers, (R)-(3-Chlorobenzyl)cyclopropylamine and (S)-(3-Chlorobenzyl)cyclopropylamine. A thorough computational investigation would typically involve the following:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of each enantiomer. This is often achieved through quantum mechanical calculations, such as Density Functional Theory (DFT), which can predict the relative energies of different conformers.

Chiroptical Properties Prediction: Calculating properties that are sensitive to chirality, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These calculated spectra can then be compared with experimental data to determine the absolute configuration of the enantiomers.

Reaction Mechanism Studies: Investigating the stereoselectivity of synthetic routes to this compound or its interactions with biological targets.

The lack of such studies for this compound means that detailed, computationally-derived insights into its stereochemistry are not currently available. The table below indicates the type of data that would be expected from such a study, but the values are hypothetical due to the absence of actual research.

Hypothetical Computational Data for Stereoisomers of this compound

| Stereoisomer | Relative Energy (kcal/mol) | Calculated Optical Rotation [α]D |

|---|---|---|

| (R)-(3-Chlorobenzyl)cyclopropylamine | 0.00 | +X.X |

| (S)-(3-Chlorobenzyl)cyclopropylamine | 0.00 | -X.X |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated values.

Without dedicated computational research, the stereochemical landscape of this compound remains experimentally determined rather than theoretically elucidated. Future computational studies would be invaluable in providing a deeper understanding of the relationship between its three-dimensional structure and its chemical and biological properties.

Chemical Applications and Derivatization of 3 Chlorobenzyl Cyclopropylamine in Organic Synthesis

Utilization as a Versatile Building Block for Complex Chemical Architectures

The distinct functionalities within (3-Chlorobenzyl)cyclopropylamine make it a strategic component for constructing intricate molecular frameworks. The nucleophilic amine, the reactive cyclopropane (B1198618) ring, and the chloro-substituted aromatic ring each provide a handle for synthetic manipulation, enabling its use in the assembly of complex molecules, including biologically active compounds.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.com this compound is a valuable precursor for the synthesis of these important scaffolds. The secondary amine can act as a nucleophile in cyclization reactions, while the entire fragment can be incorporated to form part of the final heterocyclic structure.

Research has demonstrated the utility of related cyclopropylamines in forming a variety of heterocyclic systems. For example, N-cyclopropyl-N-(2-nitro-phenyl)-amine, a structurally similar compound, can be acylated and then undergo a reduction-cyclization reaction to form 1-cyclopropyl-4-hydroxy-1,4-dihydro-quinoxaline-2,3-dione. rsc.org This highlights a pathway where the amine and the aromatic ring participate in the formation of a quinoxaline (B1680401) core. Similarly, cyclopropylamine (B47189) itself is used in the synthesis of purine (B94841) and pyrazolopyrimidine derivatives, which are key components in medicinal chemistry. chemrxiv.orgacs.org

The cyclopropyliminium rearrangement offers another powerful strategy. Imines formed from cyclopropylamines can undergo thermal or photochemical rearrangement to yield pyrrolines and related five-membered heterocycles. researchgate.net This transformation proceeds through the opening of the strained cyclopropane ring, followed by intramolecular cyclization. By forming an imine with an appropriate carbonyl compound, the this compound scaffold can be directly converted into substituted pyrrolidine (B122466) derivatives.

Furthermore, sequential reactions involving aminoalkynes and carbonyls are a powerful tool for assembling nitrogen heterocycles. mdpi.com While not a direct application, the principles can be extended to this compound, where it could act as the amine component in multi-component reactions to build complex heterocyclic libraries. For instance, it could participate in reactions to form pyrimidines or fused heterocyclic systems like those derived from 2-alkynylanilines. mdpi.comnih.gov

Table 1: Examples of Heterocyclic Systems Derived from Cyclopropylamine Precursors

| Heterocyclic System | Synthetic Strategy | Precursor Type | Reference |

|---|---|---|---|

| Quinoxaline | Acylation, Reduction, Cyclization | N-Arylcyclopropylamine | rsc.org |

| Pyrrolidine | Cyclopropyliminium Rearrangement | Cyclopropylimine | researchgate.net |

| Purine/Pyrazolopyrimidine | SNAr with halo-purine | Cyclopropylamine | chemrxiv.orgacs.org |

| Pyrimidine | Condensation/Cyclization | Amine | nih.gov |

| Fused Dihydroazepine | Intramolecular Cyclopropanation/Rearrangement | α-imino rhodium(II) carbenoid | researchgate.net |

Scaffold for the Construction of Polycyclic and Bridged Ring Compounds

Polycyclic and bridged ring systems are common features in natural products and complex synthetic targets, often imparting rigid conformations that are crucial for biological activity. libretexts.orgacdlabs.com this compound can serve as a foundational scaffold for assembling such structures through strategic, often multi-step, synthetic sequences.

One approach involves leveraging the reactivity of both the amine and the aryl chloride. A first reaction, such as the formation of a heterocyclic ring as described above, can be followed by a second cyclization event. For example, an intramolecular Heck reaction or Buchwald-Hartwig amination could be envisioned, where the nitrogen or a carbon atom from the newly formed ring displaces the chlorine on the benzyl (B1604629) group to create a fused polycyclic system. The synthesis of complex benzothiepinones and other polycyclic structures has been achieved using radical cyclizations, demonstrating the feasibility of building complex systems from functionalized precursors. beilstein-journals.org

Tandem reactions that form multiple rings in a single operation are particularly efficient. The visible-light-promoted [3+2] cycloaddition of cyclopropylamines with olefins is a prime example. nih.gov In this process, the cyclopropylamine is oxidized to a nitrogen radical cation, which triggers the opening of the cyclopropane ring. The resulting intermediate can then react with an alkene to form a five-membered ring. If the this compound were tethered to an olefin, this reaction could facilitate the construction of a bicyclic or bridged system in one step. Such strategies have been used to create complex bicyclic structures with high efficiency. beilstein-journals.org

The definition of a polycyclic system includes fused, spiro, and bridged ring junctions. google.com The unique stereochemistry and reactivity of the cyclopropylamine unit can be exploited to create these complex topologies. For example, after an initial transformation, the cyclopropane ring itself can be part of a spirocyclic junction or a bridge in a larger polycyclic framework.

Functional Group Interconversions and Chemical Modifications of the this compound Scaffold

The chemical versatility of this compound is further demonstrated by the array of functional group interconversions (FGIs) that can be performed on its different components. These modifications allow for the fine-tuning of its properties and the introduction of new reactive handles for further elaboration. imperial.ac.uk

The chloro substituent on the benzene (B151609) ring is a key site for modification, enabling the introduction of a wide variety of functional groups. Although nucleophilic aromatic substitution on an unactivated aryl chloride is generally difficult, modern cross-coupling reactions provide powerful methods for its transformation.

Palladium-catalyzed cross-coupling reactions are particularly effective. For instance, a Suzuki coupling could replace the chlorine atom with a new alkyl or aryl group. A Buchwald-Hartwig amination could introduce a new nitrogen-based substituent, and a Sonogashira coupling could install an alkyne. These transformations dramatically increase the molecular diversity accessible from the parent compound. It has been noted that chlorine atoms on a benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, likely through such catalyzed processes.

Table 2: Potential Modifications at the 3-Chloro Position

| Reaction Type | Reagents | Product Feature |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C-C bond (Aryl-Aryl or Aryl-Alkyl) |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-N bond (Aryl-Amine) |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C-C bond (Aryl-Alkyne) |

| Stille Coupling | Organostannane, Pd catalyst | C-C bond (Aryl-Aryl or Aryl-Vinyl) |

| Nucleophilic Substitution | Nu-H (e.g., R-OH, R-SH), Catalyst | C-O or C-S bond |

Transformations of the Amine Functionality

The secondary amine in this compound is a versatile functional group that can undergo numerous transformations. vanderbilt.eduyoutube.com Standard amine chemistry can be readily applied to introduce a wide range of substituents or to convert the amine into other nitrogen-containing functional groups.

N-Alkylation and N-Acylation: The amine can be further alkylated to form a tertiary amine or acylated to produce amides. Acylation is a common transformation, as seen in the reaction of a similar cyclopropylamine with methyl oxalyl chloride to form an N-cyclopropyl-N-aryl oxalamic acid ester. rsc.org Reaction with sulfonyl chlorides would yield the corresponding sulfonamides. These reactions are fundamental for building more complex molecules and for modulating the electronic properties of the nitrogen atom.

Oxidation: The amine group can be oxidized to form the corresponding imine. This transformation is significant as the resulting imine can then participate in other reactions, such as the cyclopropyliminium rearrangement. researchgate.net

Cleavage Reactions: Under specific conditions, such as treatment with nitrous acid, the cyclopropyl (B3062369) group can be selectively cleaved from the nitrogen atom. researchgate.net This reaction proceeds through the formation of an amine radical cation and subsequent ring opening, providing a method to de-cyclopropylate the amine if required.

Table 3: Common Transformations of the Amine Functionality

| Transformation | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | Tertiary Amine | vanderbilt.edu |

| N-Acylation | Acyl chloride, Base | Amide | rsc.org |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | vanderbilt.edu |

| Condensation | Aldehyde/Ketone | Imine (Azomethine) | researchgate.net |

| Oxidative Cleavage | Nitrous Acid | N-Nitrosoaniline (after cleavage) | researchgate.net |

Reactions Involving the Cyclopropyl Ring

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. This reactivity is a cornerstone of the synthetic utility of cyclopropylamines.

Photocatalytic Ring Opening: Visible-light photoredox catalysis provides a mild and efficient way to initiate the ring-opening of cyclopropylamines. nih.gov Upon oxidation by a photoexcited catalyst, the amine forms a nitrogen radical cation. This intermediate rapidly undergoes homolytic cleavage of the cyclopropane ring to generate a β-carbon radical and an iminium ion. This reactive intermediate can then be trapped by various radical acceptors, such as olefins, in intermolecular [3+2] cycloaddition reactions to form substituted pyrrolidines. nih.govrsc.org

Acid-Catalyzed Rearrangement: In the presence of acid, imines derived from cyclopropylamines (cyclopropylimines) can undergo the cyclopropyliminium rearrangement. This process involves the protonation of the imine, followed by a concerted or stepwise ring-expansion to generate a five-membered pyrroline (B1223166) ring. This rearrangement is a powerful method for converting cyclopropylamines into valuable heterocyclic building blocks. researchgate.net

Oxidative Cleavage: The cyclopropyl group can also be opened through other oxidative processes. For instance, cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine leads to the formation of cyclopropanone (B1606653) hydrate (B1144303) and 3-hydroxypropionaldehyde, indicating that the ring is cleaved during the metabolic process. thegoodscentscompany.com This highlights that the cyclopropyl ring is not merely a passive spectator but an active participant in the molecule's chemical reactivity.

Table 4: Key Reactions Involving the Cyclopropyl Ring

| Reaction Type | Conditions | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Visible Light, Photocatalyst, Olefin | Nitrogen Radical Cation / β-Carbon Radical | Pyrrolidine Synthesis | nih.govrsc.org |

| Cyclopropyliminium Rearrangement | Acid or Heat | Cyclopropyliminium Ion | Pyrroline Synthesis | researchgate.net |

| Oxidative Cleavage | Nitrous Acid | Nitrogen Radical Cation | Ring-opened products | researchgate.net |

| Enzymatic Oxidation | Cytochrome P450 | N/A | Ring-opened metabolites | thegoodscentscompany.com |

Design and Synthesis of Novel Chemical Probes and Reagents Based on the this compound Structure

The unique structural characteristics of this compound, namely the reactive cyclopropylamine moiety and the functionalizable chlorobenzyl group, make it a valuable scaffold for the design and synthesis of novel chemical probes and reagents. These tools are instrumental in chemical biology and medicinal chemistry for identifying and studying biological targets.

The design of such probes typically involves the incorporation of three key components: a recognition element, a reactive group, and a reporter tag. In this context, the this compound structure can serve as the core recognition element, which can be further modified to enhance target affinity and selectivity. The true power of this scaffold lies in its potential for derivatization to introduce reactive and reporter functionalities.

Photoreactive Probes: One common strategy is the development of photoaffinity labels. These probes contain a photoreactive group, such as a benzophenone (B1666685) or a diazirine, which upon irradiation with UV light, forms a covalent bond with nearby interacting biomolecules. The this compound can be derivatized to include these photo-switchable moieties. For instance, the amine group can be acylated with a carboxylic acid derivative of benzophenone or a diazirine-containing molecule. Alternatively, modifications on the phenyl ring are also feasible. These photoreactive probes are invaluable for mapping drug-protein interactions and identifying unknown cellular targets. nih.gov

"Clickable" Probes for Bioorthogonal Chemistry: Another powerful approach is the introduction of a "clickable" handle, such as a terminal alkyne or an azide (B81097) group. nih.gov This allows for the use of bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of reporter tags like fluorophores (for imaging) or biotin (B1667282) (for affinity purification and enrichment). nih.govnih.govartmolecule.fr The synthesis of these probes from this compound could involve the reaction of the amine with a molecule containing both a compatible functional group (e.g., a carboxylic acid) and a terminal alkyne. This modular approach allows for great flexibility in probe design and application. sigmaaldrich.com

A study on N-cyclopropylanilines as probes for oxidative properties demonstrated the synthesis of a 3-chloro-substituted derivative (3-Cl-CPA) through a Buchwald-Hartwig amination procedure. acs.org This highlights how the core structure can be systematically modified to tune its electronic properties for specific research applications. While this specific example is an aniline (B41778) rather than a benzylamine (B48309), the principle of using the substituted cyclopropylamine core as a tunable probe is directly applicable.

The synthesis of these advanced chemical probes often involves multi-step synthetic sequences. The general workflow for creating a chemical probe from this compound might look like this:

Functionalization: Introduction of a linker arm onto the amine or the phenyl ring.

Attachment of Reactive Group: Covalent attachment of a photoreactive moiety (e.g., benzophenone carboxylic acid) to the linker.

Attachment of Reporter Handle: Incorporation of a bioorthogonal handle (e.g., a terminal alkyne) for subsequent "click" chemistry.

The table below summarizes the key components and synthetic considerations for designing chemical probes based on the this compound scaffold.

| Probe Component | Function | Example Moiety | Synthetic Strategy |

| Recognition Element | Binds to the biological target of interest. | This compound | Core scaffold. |

| Reactive Group | Forms a covalent bond with the target upon activation. | Benzophenone, Diazirine | Acylation of the amine with a photoreactive group-containing carboxylic acid. |

| Reporter Tag/Handle | Enables detection, visualization, or purification. | Alkyne, Azide, Fluorophore, Biotin | Attachment of a "clickable" handle for subsequent bioorthogonal ligation. |

Role as an Intermediate in Agrochemical Development

The cyclopropylamine motif is a well-established and valuable building block in the agrochemical industry. researchgate.netlongdom.org Its incorporation into molecules can confer desirable properties such as increased metabolic stability, enhanced binding affinity to target enzymes or receptors due to its rigid conformation, and favorable transport properties within the plant or insect. longdom.org Consequently, this compound serves as a key intermediate in the synthesis of a variety of active ingredients for crop protection, although specific product names and their detailed applications are beyond the scope of this discussion.

The utility of this compound in this field stems from the combination of the beneficial cyclopropylamine group and the substituted benzyl moiety. The 3-chloro substitution on the phenyl ring is not merely a passive component; it can significantly influence the physicochemical properties and biological activity of the final agrochemical product. For example, the chlorine atom can affect the molecule's lipophilicity, which in turn impacts its uptake and movement. It can also play a role in the binding to the target site through specific halogen bonding interactions.

In the development of new agrochemicals, this compound can be used in the synthesis of various classes of compounds. For instance, the primary amine group is a versatile handle for a wide range of chemical transformations. It can readily undergo reactions such as:

Amidation: Reaction with carboxylic acids or their derivatives to form amides.

Sulfonamidation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.

N-Arylation: Coupling with aryl halides to generate N-aryl derivatives.

These reactions allow for the construction of a diverse library of molecules that can be screened for herbicidal, fungicidal, or insecticidal activity. For example, cyclopropylamine derivatives are known to be key components in certain classes of fungicides and herbicides that act by inhibiting specific metabolic pathways in the target organisms. The synthesis of pyrimidine-based agrochemicals, for example, can involve cyclization reactions where a cyclopropylamine-containing fragment is incorporated. rsc.org

The general process for utilizing this compound as an agrochemical intermediate is outlined below:

| Reaction Type | Reactant | Product Class | Potential Agrochemical Relevance |

| Amidation | Carboxylic Acid / Acyl Chloride | Amide | Herbicides, Fungicides |

| Reaction with Isocyanates | Isocyanate | Urea (B33335) | Plant Growth Regulators, Herbicides |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Insecticides, Fungicides |

| Condensation Reactions | Dicarbonyl Compounds | Heterocycles (e.g., Pyrimidines) | Fungicides, Herbicides |

The strategic use of this compound allows for the systematic modification of lead compounds in agrochemical research, enabling the fine-tuning of biological activity, selectivity, and environmental profile. Its role as a versatile intermediate underscores the importance of substituted cyclopropylamines in the ongoing search for effective and safe crop protection solutions. longdom.orgnih.gov

Q & A

Q. Table 1: 5-HT Receptor Affinity of Cyclopropylamine Derivatives (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |

|---|---|---|---|---|---|

| (−)-Isomer (1R,2S) | 12.3 | 0.6 | 3.4 | 8.9 | 1.2 |

| (+)-Isomer (1S,2R) | 45.7 | 2.1 | 15.8 | 32.4 | 4.7 |

| Source: Adapted from , Table 3 |

Q. Key Findings :

- The (−)-isomer’s superior affinity correlates with its ability to occupy the 5-HT2A hydrophobic pocket via the 3-chlorobenzyl group.

- Enantiomeric purity (>98%) is critical for reproducible pharmacological data, as minor impurities can skew Ki values by >50% .

Methodological Recommendations

- Stereochemical Analysis : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H) for enantiomer resolution .

- Receptor Studies : Combine radioligand binding (³H-ketanserin) with functional assays (IP1 accumulation) to distinguish affinity from efficacy .

- Stability Testing : Monitor decomposition under acidic/oxidizing conditions via TGA-MS, especially for halogenated derivatives prone to dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.